molecular formula C45H68NO8P B130645 Dphppc CAS No. 98014-38-1

Dphppc

Cat. No. B130645
CAS RN: 98014-38-1
M. Wt: 782 g/mol
InChI Key: KUICZDXXMCRPHS-LZYLQXPQSA-N
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Description

Dphppc, or diphenylpicrylhydrazyl, is a chemical compound widely used to assess the antioxidant capacity of various substances, particularly polyphenols. It is a stable free radical that is reduced in the presence of an antioxidant, causing a change in color that can be quantitatively measured. This change is often used to evaluate the ability of compounds to donate hydrogen atoms to free radicals, which is a key mechanism of antioxidant action .

Synthesis Analysis

The synthesis of Dphppc-related compounds involves various chemical reactions. For instance, chirally labeled dipalmitoyl-sn-glycero-3-phosphocholines (DPPC) were synthesized by N-methylation of chirally labeled dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE), which is a process related to the study of phospholipase D's stereochemistry . Additionally, the synthesis of complex [Ru(dppp)2(CH3CN)Cl][BPh4] from the precursor complex [Ru(PPh3)3Cl2] demonstrates the intricate steps involved in creating compounds for catalytic applications .

Molecular Structure Analysis

The molecular structure of Dphppc and related compounds can be quite complex. For example, molecular dynamics simulations have been used to study the structural properties of mixed DPPC/DPPE bilayers, revealing changes in the average area per headgroup and membrane thickness with varying concentrations of DPPE . The synthesis and characterization of diketopyrrolopyrrole-based conjugated molecules flanked by indenothiophene and benzoindenothiophene derivatives also provide insights into the planarity and electronic properties of such compounds .

Chemical Reactions Analysis

Chemical reactions involving Dphppc-related compounds are diverse. The transphosphatidylation of DPPC catalyzed by phospholipase D, which proceeds with retention of configuration at phosphorus, is an example of a specific enzymatic reaction . The catalytic properties of ruthenium complexes in alkyne homocoupling and alkyne–azide cycloaddition reactions also highlight the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of Dphppc and related compounds vary widely. The quantitative kinetic analysis of hydrogen transfer reactions from dietary polyphenols to the DPPH radical provides insights into the reactivity and stoichiometry of these antioxidant interactions . The study of mixed DPPC/DPPE bilayers through molecular dynamics simulations sheds light on the dynamic properties of these membranes, such as hydrogen-bond distribution and lateral movement of molecules . The nonlinear optical properties of a novel cluster compound containing 1,1'-bis(diphenylphosphino)ferrocene (dppf) demonstrate the potential of these compounds in optoelectronic applications .

Scientific Research Applications

Antioxidant Activity Analysis

One notable application of scientific research related to Dphppc is in the field of antioxidant activity analysis. Munteanu and Apetrei (2021) provide a comprehensive review of various tests used to determine antioxidant activity, including assays based on the transfer of a hydrogen atom and electron, as well as mixed tests. These assays, such as the ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, Folin–Ciocalteu, ABTS, and DPPH tests, are crucial in antioxidant analysis and determining the antioxidant capacity of complex samples. The combination of chemical methods with electrochemical (bio)sensors can offer detailed insights into the operating mechanisms and kinetics of processes involving multiple antioxidants (Munteanu & Apetrei, 2021).

Role in Mineralized Tissue Development

Another application is in understanding the role of highly phosphorylated proteins such as Dentin sialophosphoprotein (DSPP) and Dentin matrix protein-1 (DMP-1) in the development of mineralized tissues like teeth and bones. Suzuki et al. (2012) delve into how DSPP and DMP-1, members of the SIBLING family, contribute to tissue organization and mineralization. They also discuss the systemic effects of these proteins, their molecular mechanisms, and their impact on mineralization processes, highlighting the profound effect of DSPP on dentin mineralization compared to DMP-1 (Suzuki et al., 2012).

Medical Applications of Isotachophoresis

Eid and Santiago (2017) discuss isotachophoresis (ITP) and its application in initiating, controlling, and accelerating chemical reactions involving biomolecular reactants like nucleic acids, proteins, and live cells. This versatile technique is highlighted for its compatibility with a wide range of microfluidic and automated platforms and its emerging role in automating and speeding up chemical reactions. It's been used to demonstrate acceleration of nucleic acid assays, enhance immunoassays, and even detect whole bacterial cell assays, making it a valuable tool in medical and biological research (Eid & Santiago, 2017).

properties

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-24-29-44(47)51-38-43(39-53-55(49,50)52-37-36-46(2,3)4)54-45(48)35-34-42-32-30-41(31-33-42)28-21-18-17-20-25-40-26-22-19-23-27-40/h17-23,25-28,30-33,43H,5-16,24,29,34-39H2,1-4H3/b18-17+,25-20+,28-21+/t43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUICZDXXMCRPHS-LZYLQXPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H68NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dphppc

CAS RN

98014-38-1, 117142-43-5
Record name 1-Palmitoyl-2-((2-(4-(6-phenyl-1,3,4-hexatrienyl)phenyl)ethyl)carbonyl)-3-phosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098014381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-(Diphenylhexatrienyl)propanoyl)-3-palmitoylphosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117142435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
BR Lentz, SW Burgess - Biophysical journal, 1989 - cell.com
We have investigated the reason for the sensitivity of the fluorescence excited-state lifetime of 1,6-diphenyl-1,3,5-hexatriene (DPH) and its phospholipid derivatives, 1-palmitoyl-2-[2-[4-(6…
Number of citations: 46 www.cell.com
JR Wu, BR Lentz - Journal of Fluorescence, 1994 - Springer
A method has been developed for calculating the expected fluorescence lifetime of the DPH p PC probe distributed between different membrane environments. We show how this …
Number of citations: 15 link.springer.com
BR Lentz, SW Burgess, E Grattont - Molecular Mechanisms of Membrane …, 1988 - Springer
… of DPHpPC that explains the observed concentration-dependence of the fluorescence lifetime in terms of fluorophore dimerization. It is this property that makes DPHpPC useful for …
Number of citations: 3 link.springer.com
RA Parente, BR Lentz - Biochemistry, 1985 - ACS Publications
… of DPHpPC was roughly 1.5 ns shorter than that of DPH. In summary, the measured properties of DPHpPC … In this paper, we report the partitioning properties of DPHpPC,determine its …
Number of citations: 96 pubs.acs.org
RA Parente, BR Lentz - Biochemistry, 1986 - ACS Publications
… vesicles did not alter the DPHpPC lifetime, indicating that close … DPHpPC appeared to protect it from the direct influence of such water-soluble fusogens. Overall, monitoring of DPHpPC …
Number of citations: 56 pubs.acs.org
JM Collins, WML Grogan - Biochimica et Biophysica Acta (BBA) …, 1991 - Elsevier
… to DPHpPC or the series of fatty acid probes. The relationship between r®/ro values of DPHpPC … ' order parameter, can be estimated for DPHpPC and the depth-dependent fatty acid …
Number of citations: 19 www.sciencedirect.com
SW Burges, BR Lentz - Methods in enzymology, 1993 - Elsevier
… DPHpPC probe is available from other suppliers. Although we have never used DPHpPC … fatty acid so obtained and converted to DPHpPC degraded within l month (as evidenced by a …
Number of citations: 13 www.sciencedirect.com
H Saito, T Araiso, H Shirahama… - The Journal of …, 1991 - academic.oup.com
… (DPHpPC). From fluorescence anisotropy decay the wobbling diffusion rate (Z\) of DPPU and DPHpPC … larger than that of the DPH skeleton of DPHpPC, 40*. These results indicate that …
Number of citations: 36 academic.oup.com
X Zhai, JM Kleijn - Biophysical journal, 1997 - cell.com
… chain linkage were found, as reflected by the DPHpPC and TMA-DPH probes, respectively. … ordering, and most of the probe molecules (DPHpPC) are more or less flat on the surface. …
Number of citations: 18 www.cell.com
A Beck, D Heissler, G Duportail - Chemistry and physics of lipids, 1993 - Elsevier
… Short chain probes preferably partition into fluid phases (K f/s = 1.7 ± 0.3 for TMAP-DPH; 2.6 ± 0.11 for DPHpPC), whereas long chain probes show a strong preferential partitioning for …
Number of citations: 37 www.sciencedirect.com

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